molecular formula C8H5BrF4S B2606152 (2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane CAS No. 83015-33-2

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane

Cat. No. B2606152
CAS RN: 83015-33-2
M. Wt: 289.09
InChI Key: ACKRNLPIVVTRML-UHFFFAOYSA-N
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Description

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane is a chemical compound with the molecular formula C8H5BrF4S and a molecular weight of 289.09 . It is intended for research use only.


Molecular Structure Analysis

The molecular structure of (2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane consists of a phenyl group (benzene ring) attached to a sulfane group, which is further connected to a 2-bromo-1,1,2,2-tetrafluoroethyl group .


Chemical Reactions Analysis

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane has been developed as a tetrafluoroethyl-radical and tetrafluoroethylene-diradical synthons for additions to alkenes .

Scientific Research Applications

Radical Addition and Synthesis

  • Chernykh and Beier (2013) developed a method using (2-bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane for radical additions to alkenes, leading to bromine-free products and compounds with the tetrafluoroethyl group. This showcases its utility in synthesizing tetrafluoroethylene-containing alkanes, expanding the toolkit for constructing fluoroorganic compounds (Chernykh & Beier, 2013).

Fluoroalkylation and Transition Metals

  • Zhu et al. (2015) conducted a systematic investigation on the tetrafluoroethylenation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds, highlighting the significant role of the substituent R on the reactivity of α,α-difluoroalkyl copper species RCF2Cu. This study aids in understanding and developing new fluoroalkylation reactions promoted by transition metals (Zhu et al., 2015).

Mechanism of Action

Target of Action

It’s known that this compound is a fluoroalkylbromide . Fluoroalkylbromides are often used in organic synthesis due to their reactivity, suggesting that the compound could interact with a variety of biological targets.

Mode of Action

It’s known that this compound is a radical source of the phenylsulfanyltetrafluoroethyl moiety . This suggests that it may undergo reactions that generate radicals, which can then interact with other molecules in the system.

properties

IUPAC Name

(2-bromo-1,1,2,2-tetrafluoroethyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKRNLPIVVTRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane

Synthesis routes and methods

Procedure details

In a three-necked round-bottomed flask placed under nitrogen, topped with a dry-ice condenser and a dropping funnel, thiophenol (10.2 ml, 100 mmol) was added dropwise (30 min) at 0° C. to a suspension of NaH (6 g, 150 mmol) in anhydrous DMF (100 ml). The mixture was then stirred at this temperature for 20 min then cooled to −50° C. 1,2-dibromo-1,1,2,2-tetrafluoroethane (15 ml, 125 mmol) was then added dropwise at −50° C. over 10 min. The mixture was then stirred for 2 h at this temperature, then 1 h at ambient temperature. Water (150 ml) was added to the reaction mixture, then the product was extracted with ethyl ether (3×100 ml). The organic phases were washed with water (3×100 ml) and dried over MgSO4. After evaporation of the solvent, the residue was purified by distillation under reduced pressure (99° C./40 mmHg). The product [(2-bromo-1,1,2,2-tetrafluoroethyl)sulfanyl]benzene was then obtained in the form of a colorless liquid (26.07 g, 90%).
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
90%

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